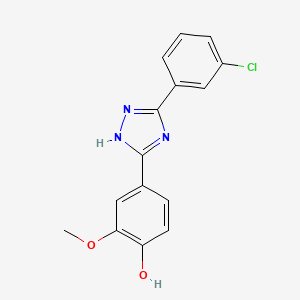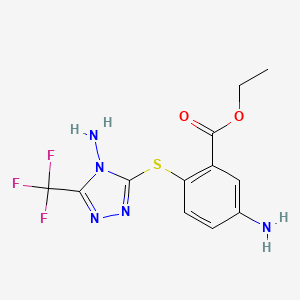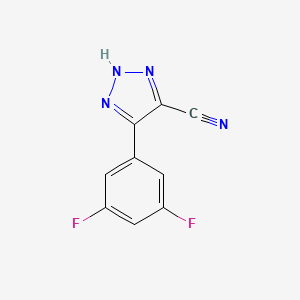![molecular formula C13H10ClN3O B11804982 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is a heterocyclic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, with a chloro substituent at the 6-position and a methylaniline group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline typically involves the construction of the oxazole and pyridine rings followed by their fusion One common method involves the cyclization of appropriate precursors under controlled conditions For instance, starting from 2-amino-5-chloropyridine, the oxazole ring can be formed through a cyclization reaction with an appropriate carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.
化学反応の分析
Types of Reactions
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: The chloro group at the 6-position is particularly reactive and can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents at the 6-position.
科学的研究の応用
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
類似化合物との比較
Similar Compounds
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: This compound shares the oxazole-pyridine core but lacks the methylaniline group.
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is unique due to the presence of the methylaniline group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.
特性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69 g/mol |
IUPAC名 |
4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline |
InChI |
InChI=1S/C13H10ClN3O/c1-7-4-8(2-3-10(7)15)12-17-11-5-9(14)6-16-13(11)18-12/h2-6H,15H2,1H3 |
InChIキー |
WSUXWQYTDAHVJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


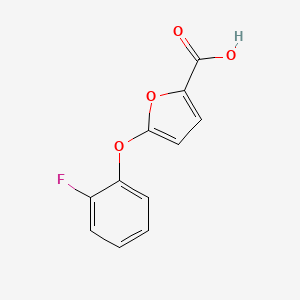
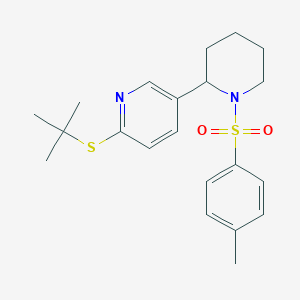

![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
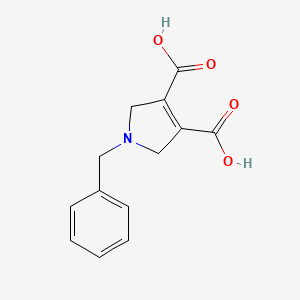
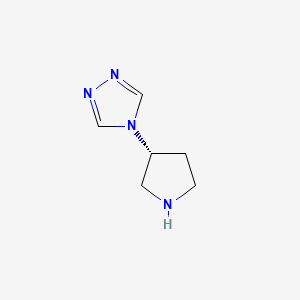
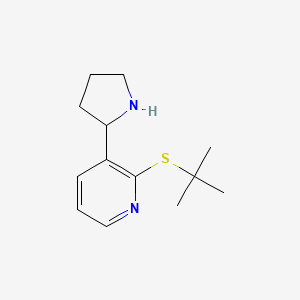
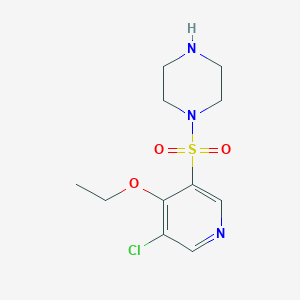
![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
